N-[4-(2-ethylaminoethoxy)-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide
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Overview
Description
SB-568849 is a melanin-concentrating hormone receptor 1 (MCH R1) antagonist.
Scientific Research Applications
Molecular Structure Analysis and Antioxidant Activity : A study by Demir et al. (2015) analyzed the structure of a similar benzamide compound using X-ray diffraction and DFT calculations. Their findings highlighted the compound's electronic and thermodynamic properties, indicating potential for antioxidant applications (Demir et al., 2015).
NO Production Inhibitory Compounds : Research by Kim et al. (2009) on new benzamide derivatives discovered compounds that inhibited nitric oxide production in microglia cells. This could suggest therapeutic potential in inflammatory conditions (Kim et al., 2009).
Antihyperglycemic Agents : Nomura et al. (1999) identified a benzamide derivative with significant potential as an antidiabetic agent. This research underscores the compound's relevance in diabetes treatment (Nomura et al., 1999).
Anticancer Evaluation : A study by Ravinaik et al. (2021) synthesized and evaluated benzamide derivatives for anticancer activity, finding several compounds with considerable efficacy against various cancer cell lines (Ravinaik et al., 2021).
Radioactive Labeling for Research : Shevchenko et al. (2014) prepared isotopically labeled benzamide compounds, indicating their utility in radioactive labeling for scientific studies (Shevchenko et al., 2014).
Gastrokinetic Activity : Kato et al. (1992) synthesized benzamide derivatives to evaluate their effects on gastric emptying, identifying compounds with potential gastrokinetic activity (Kato et al., 1992).
Synthesis of Orally Active Antagonists : Ikemoto et al. (2005) developed a method for synthesizing orally active antagonists, showcasing the compound's potential in therapeutic drug development (Ikemoto et al., 2005).
Properties
Molecular Formula |
C26H27F3N2O3 |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
N-[4-[2-(ethylamino)ethoxy]-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C26H27F3N2O3/c1-4-30-15-16-34-23-14-13-22(17-24(23)33-3)31(2)25(32)20-7-5-18(6-8-20)19-9-11-21(12-10-19)26(27,28)29/h5-14,17,30H,4,15-16H2,1-3H3 |
InChI Key |
SCEZYQWIHJHQDL-UHFFFAOYSA-N |
SMILES |
O=C(N(C1=CC=C(OCCNCC)C(OC)=C1)C)C2=CC=C(C3=CC=C(C(F)(F)F)C=C3)C=C2 |
Canonical SMILES |
CCNCCOC1=C(C=C(C=C1)N(C)C(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)OC |
Appearance |
Solid powder |
Synonyms |
SB-568849; SB 568849; SB568849.; N-[4-(2-ethylaminoethoxy)-3-methoxyphenyl]-N-methyl-4-[4-(trifluoromethyl)phenyl]benzamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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